molecular formula C21H17N5OS B2494439 1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone CAS No. 852372-29-3

1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

Cat. No.: B2494439
CAS No.: 852372-29-3
M. Wt: 387.46
InChI Key: XXNRORYCJVMUNJ-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a heterocyclic compound featuring a triazolopyridazine core fused with an indoline moiety via a thioether linkage and an ethanone bridge. The triazolopyridazine scaffold is a privileged structure in medicinal chemistry due to its planar aromaticity and ability to engage in hydrogen bonding and π-π interactions, making it a common motif in kinase and epigenetic inhibitors . The indolin-1-yl group introduces a bicyclic amine system that may enhance binding to hydrophobic pockets in biological targets, while the phenyl substituent on the triazolo ring likely contributes to steric and electronic modulation . The thioether linkage (C–S–C) between the ethanone and triazolopyridazine may influence metabolic stability compared to oxygen-based analogs .

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5OS/c27-20(25-13-12-15-6-4-5-9-17(15)25)14-28-19-11-10-18-22-23-21(26(18)24-19)16-7-2-1-3-8-16/h1-11H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNRORYCJVMUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN4C(=NN=C4C5=CC=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indoline Moiety: Indoline can be synthesized through the reduction of indole using catalytic hydrogenation.

    Construction of the Triazolopyridazine Core: This involves the cyclization of appropriate precursors such as hydrazine derivatives with pyridazine rings.

    Thioether Linkage Formation: The final step involves the nucleophilic substitution reaction where the indoline and triazolopyridazine units are linked via a thioether bond, often using thiol reagents under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, employing techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, targeting specific functional groups within the molecule.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., thiols). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.

    Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indoline and triazolopyridazine moieties may facilitate binding to active sites, modulating biological pathways. The thioether linkage can influence the compound’s stability and reactivity, affecting its overall pharmacokinetic properties.

Comparison with Similar Compounds

Key Differences and Implications

  • Bivalent Binding: AZD5153’s piperazine linker enables bivalent interaction with BET bromodomains, a feature absent in the monovalent target compound, explaining its superior potency (IC₅₀ < 10 nM) . Thioether vs. Ether Linkages: The thioether in the target compound may confer resistance to oxidative metabolism compared to oxygen-linked analogs, though this could reduce aqueous solubility .
  • Triazolo-triazinone derivatives (e.g., 7a–j) demonstrate anticancer activity via undefined mechanisms, highlighting the scaffold’s versatility .

Physicochemical and Pharmacokinetic Properties

  • Solubility : AZD5153’s methoxy and piperidyl groups enhance solubility (>50 μM) compared to the target compound’s hydrophobic phenyl and indoline groups, which may limit bioavailability .
  • Metabolic Stability : Thioether linkages (target compound) generally exhibit slower hepatic clearance than ethers, as seen in related triazolopyridazines .
  • Selectivity : Substituent bulk (e.g., phenyl in the target compound) may reduce off-target effects compared to smaller groups (e.g., methyl in CDK8 inhibitors) .

Biological Activity

1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and synthesis methods.

Chemical Structure and Properties

The compound features a complex structure that combines an indoline moiety with a triazolopyridazine core linked via a thioether bridge. Its molecular formula is C20H16N6OSC_{20}H_{16}N_{6}OS with a molecular weight of 388.4 g/mol.

PropertyValue
Molecular FormulaC20H16N6OS
Molecular Weight388.4 g/mol
CAS Number941956-24-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors involved in cancer progression and inflammation. The indoline and triazolopyridazine components facilitate binding to active sites, influencing biological pathways critical for cell proliferation and survival.

Anticancer Activity

Research indicates that this compound exhibits notable antiproliferative effects against several cancer cell lines. For instance:

  • Prostate Cancer (PC3) : The compound demonstrated significant potency with an IC50 value of approximately 0.33 µM.
  • Breast Cancer (MCF-7) : Exhibited moderate activity with an IC50 value ranging from 5.0 to 10.0 µM.

These findings suggest its potential as a lead compound in the development of new anticancer therapies.

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been explored, particularly through its inhibition of cyclooxygenase (COX) enzymes. In vitro studies have shown that it can effectively inhibit COX-II with an IC50 value comparable to existing anti-inflammatory drugs like Celecoxib.

Case Studies

Several studies have evaluated the biological activity of related compounds and their derivatives:

  • Farghaly et al. investigated a series of indolyl-triazole derivatives and found that compounds similar to the target compound showed IC50 values against various cancer cell lines ranging from 3.97 to 33.14 µM .
  • Aalto Research Group reported on the synthesis and evaluation of new analogs that demonstrated selective COX-II inhibition with significant anti-inflammatory effects in vivo .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Indoline Moiety : Indoline is synthesized via catalytic hydrogenation of indole.
  • Construction of Triazolopyridazine Core : This step involves cyclization reactions using hydrazine derivatives.
  • Thioether Linkage Formation : The final step involves nucleophilic substitution to create the thioether bond.

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